molecular formula C9H8INO2 B14857155 N-(3-Formyl-5-iodophenyl)acetamide

N-(3-Formyl-5-iodophenyl)acetamide

Cat. No.: B14857155
M. Wt: 289.07 g/mol
InChI Key: OMJOZDZUKQNHRK-UHFFFAOYSA-N
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Description

N-(3-Formyl-5-iodophenyl)acetamide is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.067 g/mol . This compound is characterized by the presence of a formyl group (–CHO) and an iodine atom attached to a phenyl ring, along with an acetamide group (–NHCOCH3). It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

N-(3-formyl-5-iodophenyl)acetamide

InChI

InChI=1S/C9H8INO2/c1-6(13)11-9-3-7(5-12)2-8(10)4-9/h2-5H,1H3,(H,11,13)

InChI Key

OMJOZDZUKQNHRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formyl-5-iodophenyl)acetamide typically involves the iodination of a phenylacetamide derivative followed by formylation. One common method is the reaction of 3-iodoaniline with acetic anhydride to form N-(3-iodophenyl)acetamide, which is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-Formyl-5-iodophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-(3-Carboxy-5-iodophenyl)acetamide.

    Reduction: N-(3-Hydroxymethyl-5-iodophenyl)acetamide.

    Substitution: N-(3-Azido-5-iodophenyl)acetamide.

Scientific Research Applications

N-(3-Formyl-5-iodophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Formyl-5-iodophenyl)acetamide is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group and iodine atom may play crucial roles in these interactions by influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Formyl-5-iodophenyl)acetamide is unique due to the presence of both a formyl group and an iodine atom on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

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